preQ1 Dihydrochloride

Descripción

Propiedades

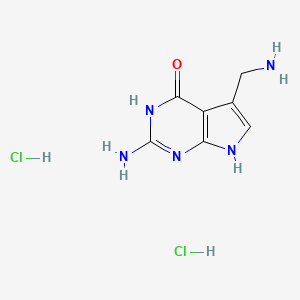

IUPAC Name |

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMBRQKOLVTYTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86694-45-3 |

Source

|

| Record name | 86694-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architect of Bacterial Gene Regulation: A Technical Guide to preQ1 Dihydrochloride's Biological Function and Significance

For Immediate Release

[City, State] – [Date] – In the intricate world of bacterial genetics, the small molecule preQ1 dihydrochloride (B599025) emerges as a pivotal regulator, orchestrating gene expression with remarkable precision. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological function and significance of preQ1 dihydrochloride, focusing on its interaction with preQ1 riboswitches. This interaction represents a critical control point in bacterial metabolism and presents a promising avenue for the development of novel antimicrobial agents.

This compound is the salt form of pre-queuosine1 (preQ1), a modified guanine-derived nucleobase.[1][2][3] It serves as a crucial precursor in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the wobble position of specific transfer RNAs (tRNAs) in both bacteria and eukaryotes.[4][5][6] Queuosine plays a vital role in ensuring translational fidelity and efficiency.[5][6][7] The biosynthesis and transport of preQ1 are tightly regulated in many bacteria through a fascinating mechanism involving a class of non-coding RNA elements known as riboswitches.[4][8]

The preQ1 Riboswitch: A Molecular Switch for Gene Control

The preQ1 riboswitch is a structured RNA element typically located in the 5'-untranslated region (5'-UTR) of bacterial messenger RNAs (mRNAs) that code for proteins involved in queuosine biosynthesis or transport.[8][9][10] It functions as a direct sensor for preQ1. The binding of this compound to the riboswitch's aptamer domain induces a conformational change in the RNA structure.[8][9] This structural rearrangement, in turn, modulates the expression of the downstream genes through two primary mechanisms: transcription termination and translation inhibition.[8][9]

Three distinct classes of preQ1 riboswitches have been identified: preQ1-I, preQ1-II, and preQ1-III, with preQ1-I being the most prevalent and smallest known riboswitch aptamer.[4][8][11] While all three classes bind preQ1, they possess different secondary and tertiary structures, highlighting a remarkable example of convergent evolution.[4]

Signaling Pathways: Mechanisms of Gene Regulation

The binding of this compound to its cognate riboswitch triggers a cascade of events that ultimately represses gene expression.

1. Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1 riboswitch controls gene expression at the transcriptional level.[8][12] In the absence of preQ1, the riboswitch folds into a structure that includes an antiterminator hairpin, allowing RNA polymerase to transcribe the downstream genes.[8] Upon binding of preQ1, the riboswitch refolds into a more stable conformation that includes a terminator hairpin. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription.[8]

2. Translational Regulation: In other bacteria, such as Thermoanaerobacter tengcongensis, the preQ1 riboswitch regulates gene expression at the translational level.[8][12] In the absence of preQ1, the Shine-Dalgarno (SD) sequence, a ribosomal binding site, is accessible, allowing for the initiation of translation.[8] When preQ1 binds to the riboswitch, the resulting conformational change sequesters the SD sequence within the folded RNA structure, preventing the ribosome from binding and thereby inhibiting translation.[8][13]

Significance in Bacterial Physiology and Virulence

The precise regulation of queuosine biosynthesis by the preQ1 riboswitch is crucial for bacterial fitness. Queuosine deficiency has been linked to growth defects, diminished virulence, and reduced viability under stress conditions in some pathogenic bacteria.[14] For instance, the availability of queuosine is a determinant of virulence for Shigella flexneri.[4] This makes the preQ1 riboswitch a compelling target for the development of novel antibacterial drugs.[4] Since preQ1 is synthesized by bacteria and the riboswitch is absent in humans, targeting this system offers a high degree of selectivity.[4]

Quantitative Data on preQ1-Riboswitch Interactions

The binding affinity of preQ1 for its riboswitch aptamer has been quantified using various biophysical techniques, most notably Isothermal Titration Calorimetry (ITC). These studies provide crucial data for understanding the thermodynamics of the interaction and for the design of synthetic ligands.

| Riboswitch Class & Organism | Method | Dissociation Constant (KD) | Binding Stoichiometry (N) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |

| preQ1-II (Lactobacillus rhamnosus) | ITC | 17.9 ± 0.6 nM | - | - | - | [15] |

| preQ1-I type III (mutant) | ITC | 71.9 nM (KA = 1.39 x 107 M-1) | 0.93 | -25.39 | -52.4 | [15] |

| preQ1-I (Thermoanaerobacter tengcongensis) | Fluorescence | ~50 nM | - | - | - | [12] |

| preQ1-I (Bacillus subtilis) | Fluorescence | ~50 nM | - | - | - | [12] |

Experimental Protocols

The study of this compound and its interaction with riboswitches employs a range of sophisticated experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful method for the label-free quantification of binding affinity, stoichiometry, and thermodynamic parameters of biomolecular interactions.[15][16]

Methodology:

-

Sample Preparation: A solution of the preQ1 riboswitch RNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe at a concentration typically 10-fold higher than the RNA.[15] Both solutions are prepared in the same degassed buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2).[15]

-

Titration: A series of small, precise injections of the this compound solution are made into the RNA solution.

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the ligand binds to the RNA. As the RNA becomes saturated, the heat change diminishes.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to RNA. This binding isotherm is then fitted to a suitable binding model (e.g., "One Set of Sites") to determine the equilibrium association constant (KA) or dissociation constant (KD), binding stoichiometry (N), and the changes in enthalpy (ΔH) and entropy (ΔS).[15]

In Vitro Transcription Assay

This assay is used to study the effect of preQ1 on transcriptional regulation by the riboswitch.[17]

Methodology:

-

Template Preparation: A linear DNA template containing a promoter (e.g., T7A1) followed by the preQ1 riboswitch sequence and a terminator region is generated, often by PCR.[17]

-

Transcription Reaction: A single-round transcription reaction is set up containing the DNA template, RNA polymerase, and ribonucleotides (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP) for visualization.

-

Ligand Addition: The reaction is carried out in the presence and absence of this compound at various concentrations.

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The presence of preQ1 will lead to an increase in the amount of the shorter, terminated transcript and a decrease in the full-length "read-through" transcript.

Filter Binding Assay

This is a simple and effective method to detect and quantify RNA-ligand interactions.[18][19]

Methodology:

-

RNA Labeling: The preQ1 riboswitch RNA is radiolabeled, typically at the 5' or 3' end.[18]

-

Binding Reaction: A fixed amount of the labeled RNA is incubated with varying concentrations of this compound in a suitable binding buffer.

-

Filtration: The binding reactions are passed through a nitrocellulose membrane under vacuum. Proteins and some structured RNAs bind to nitrocellulose, while small molecules and unstructured RNAs pass through. In the context of a small molecule like preQ1, this assay is often adapted, for instance, by using a protein that binds the RNA-ligand complex or by using a double-filter method where a charged membrane below the nitrocellulose captures the free RNA.[18]

-

Washing: The membrane is washed to remove any unbound RNA.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or phosphorimager. The fraction of bound RNA is plotted against the ligand concentration to determine the dissociation constant.

Future Directions and Drug Development

The unique mechanism of the preQ1 riboswitch and its importance in bacterial physiology make it a prime target for the development of novel antibiotics.[4] Efforts are underway to design and synthesize preQ1 analogs that can bind to the riboswitch and lock it in the "off" state, thereby inhibiting bacterial growth.[5][20] These synthetic ligands could pave the way for a new class of antibiotics that are less susceptible to existing resistance mechanisms. Furthermore, engineered preQ1 riboswitches are being explored as tools for inducible gene regulation in synthetic biology applications.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Preq1-Dihydrochloride - Immunomart [immunomart.com]

- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. PreQ<sub>1</sub> [riboswitch.ribocentre.org]

- 12. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of preQ1 Dihydrochloride (B599025)

Introduction

Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the wobble position of specific tRNAs in most bacteria and eukaryotes.[1][2][3][4] The presence of queuosine is vital for translational fidelity.[1][2][5] The regulation of preQ1 biosynthesis and transport is often controlled by a class of cis-acting regulatory elements in mRNA known as riboswitches. PreQ1 dihydrochloride is the salt form of preQ1 commonly used in research due to its stability and solubility. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to preQ1 and its dihydrochloride form.

Discovery and Historical Timeline

The journey of understanding preQ1 began with the discovery of its downstream product, queuosine, and has since expanded to reveal a complex system of RNA-based gene regulation.

-

1972: The story begins with the discovery of preQ1 as a modified nucleobase in the anticodon sequence of tRNAs from E. coli.[1][6]

-

2004: The first preQ1 riboswitch was identified in the leader sequence of the Bacillus subtilis ykvJKLM (queCDEF) operon, which contains genes essential for queuosine production.[6]

-

2007: The discovery of the preQ1-I riboswitch class was formally reported.[7]

-

2008: A second distinct class of preQ1 riboswitches, termed preQ1-II, was discovered, indicating that different RNA structures can recognize the same metabolite.[1]

-

2009: The first crystal structures of the preQ1-I riboswitch bound to preQ1 were solved, revealing the molecular details of their interaction.[7][8]

-

2014: A third class, the preQ1-III riboswitch, was identified through bioinformatics searches of microbial genomic data.[5][7]

Physicochemical Properties of this compound

This compound is the preferred form for in vitro studies due to its stability and solubility in aqueous solutions.

| Property | Value | References |

| Synonyms | 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride, 7-Aminomethyl-7-deazaguanine dihydrochloride, Pre-queuosine1 dihydrochloride | |

| Molecular Formula | C₇H₉N₅O · 2HCl | [9][10] |

| Molecular Weight | 252.10 g/mol | [9][11] |

| CAS Number | 86694-45-3 | [9][11] |

| Appearance | White to light brown crystalline solid/powder | [11] |

| Purity | ≥90-98% (HPLC) | [9][10] |

| Solubility | DMSO: ~10-125 mg/mLWater/PBS (pH 7.2): ~10-15 mg/mL | [9][10][11][12] |

| Storage | 2-8°C or -20°C, desiccated, away from light | [10][11] |

Biological Role and Signaling Pathways

PreQ1 is an intermediate in the de novo synthesis of queuosine from GTP.[1][13][14] This pathway is essential for proper tRNA function. The concentration of preQ1 is regulated by riboswitches, which are structured non-coding RNA elements typically found in the 5'-untranslated regions (5' UTRs) of messenger RNAs.[5]

The preQ1 Riboswitch: A Molecular Sensor

The preQ1 riboswitch functions as a genetic control element. It consists of two main domains: an aptamer domain that specifically binds to the preQ1 ligand, and an expression platform that modulates gene expression.[5] Upon binding preQ1, the aptamer domain undergoes a conformational change, which in turn alters the structure of the expression platform, leading to regulation of downstream genes.[6][15]

There are three known classes of preQ1 riboswitches, each with a distinct structure but all binding the same ligand.[6][7]

-

preQ1-I: The smallest known riboswitch aptamer, typically 25-45 nucleotides long.[6][7]

-

preQ1-II: Found only in Lactobacillales, with a larger and more complex structure (around 58 nucleotides).[6][7]

-

preQ1-III: Structurally distinct and larger than preQ1-I, ranging from 33 to 58 nucleotides.[6][7]

Mechanisms of Gene Regulation

PreQ1 riboswitches control gene expression through two primary mechanisms: transcriptional termination and translation inhibition.

Transcriptional Regulation: In the presence of high concentrations of preQ1, the ligand binds to the riboswitch aptamer. This binding stabilizes a conformational state in the expression platform that forms a terminator hairpin. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely halting transcription. In the absence of preQ1, an alternative anti-terminator hairpin forms, allowing transcription to proceed.[6][13]

Translational Regulation: In this mechanism, preQ1 binding to the aptamer induces a structural change that sequesters the Shine-Dalgarno (SD) sequence, which is the ribosomal binding site in prokaryotes.[6][13] With the SD sequence blocked, the 30S ribosomal subunit cannot initiate translation, effectively turning off protein synthesis.[6] When preQ1 levels are low, the SD sequence is accessible, allowing for translation to occur.

Key Experimental Protocols

The study of preQ1 and its interaction with riboswitches relies on several key experimental techniques.

Synthesis of this compound

A common method for synthesizing this compound is a three-step protocol that avoids protecting groups.[3]

-

Cyclocondensation: The synthesis starts with the cyclocondensation reaction between 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one to produce preQ0 (7-cyano-7-deazaguanine).[3]

-

Nitrile Reduction: The critical step is the reduction of the nitrile group in preQ0. This is often achieved through hydrogenation under strongly acidic conditions and elevated pressure (e.g., 30 bar).[3][16]

-

Isolation: The resulting preQ1 is isolated in its pure dihydrochloride salt form through a simple filtration step, yielding a product with >98% purity.[3]

In-line Probing Assay

In-line probing is a technique used to analyze the structure of RNA and its interaction with ligands. It relies on the principle that unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage.

-

RNA Labeling: The RNA of interest (the riboswitch) is first 5'-end-labeled with a radioactive isotope, typically ³²P.

-

Incubation: The labeled RNA is incubated under specific buffer conditions with varying concentrations of the ligand (this compound).

-

Spontaneous Cleavage: During incubation, phosphodiester bonds in flexible, unstructured regions of the RNA undergo spontaneous cleavage. Ligand binding stabilizes specific structures, protecting them from cleavage and altering the cleavage pattern.

-

Gel Electrophoresis: The resulting RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The cleavage patterns are visualized by autoradiography. By comparing the patterns in the presence and absence of preQ1, researchers can identify regions of the RNA that undergo structural changes upon ligand binding and determine the dissociation constant (K_D).[5]

Conclusion and Future Directions

The discovery of preQ1 and the subsequent elucidation of the preQ1 riboswitch have provided profound insights into RNA-based gene regulation. The small size and well-defined structure of the preQ1-I riboswitch, in particular, make it an excellent model system for studying RNA folding and ligand recognition.[17] As the lack of queuosine can impair bacterial virulence, the preQ1 riboswitch has emerged as a promising target for the development of novel antibiotics.[4][13] Future research will likely focus on screening for and designing small molecules that can modulate riboswitch function, offering a new avenue for therapeutic intervention. The use of this compound as a stable and soluble research tool will continue to be indispensable in these efforts.

References

- 1. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural, Functional, and Taxonomic Diversity of Three PreQ1 Riboswitch Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 7. PreQ<sub>1</sub> [riboswitch.ribocentre.org]

- 8. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]

- 17. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to preQ1 Dihydrochloride: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs in many bacteria. As a dihydrochloride (B599025) salt, this small molecule is amenable to a variety of biochemical and biophysical studies. Its primary biological relevance lies in its function as a ligand for preQ1 riboswitches, which are cis-acting regulatory RNA elements that control the expression of genes involved in queuosine biosynthesis and transport. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological function of preQ1 dihydrochloride. Detailed experimental protocols for its synthesis and for studying its interaction with riboswitches are provided to facilitate further research and drug development efforts targeting this unique regulatory system.

Chemical Structure and Properties

This compound is the salt form of 7-aminomethyl-7-deazaguanine. The dihydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Formal Name | 2-amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, dihydrochloride |

| Synonyms | Pre-Queuosine 1 dihydrochloride, 7-Aminomethyl-7-deazaguanine dihydrochloride |

| Molecular Formula | C₇H₉N₅O · 2HCl |

| Molecular Weight | 252.10 g/mol |

| CAS Number | 86694-45-3 |

| Appearance | White to light brown crystalline solid/powder |

| Purity | ≥98% (HPLC) |

| SMILES | Cl.Cl.[nH]1c2nc([nH]--INVALID-LINK--=O)N |

| InChI Key | WUMBRQKOLVTYTB-UHFFFAOYSA-N |

Table 2: Solubility and Stability of this compound

| Solvent | Solubility | Storage Conditions | Stability |

| DMSO | ~5 mg/mL (warmed) | 2-8°C, desiccated | ≥ 4 years at -20°C |

| Water | Soluble | ||

| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for long-term storage. |

Biological Role: The preQ1 Riboswitch

preQ1 is a key signaling molecule in a negative feedback loop that regulates its own synthesis and transport in many bacteria. This regulation is primarily achieved through preQ1 riboswitches. These are structured non-coding RNA elements typically found in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs) that code for proteins involved in the queuosine biosynthetic pathway.

Binding of preQ1 to its cognate riboswitch induces a conformational change in the RNA structure. This structural rearrangement can affect gene expression at either the transcriptional or translational level.

-

Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1-bound riboswitch forms a terminator hairpin, leading to premature termination of transcription.[1][2]

-

Translational Regulation: In other bacteria, like Thermoanaerobacter tengcongensis, the conformational change upon preQ1 binding sequesters the Shine-Dalgarno sequence, preventing ribosome binding and inhibiting translation initiation.[2]

There are three main classes of preQ1 riboswitches (Class I, II, and III), each with a distinct structural fold, although they all recognize the same ligand.[3] The high specificity and essential role of the preQ1-riboswitch system in bacteria make it an attractive target for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of preQ1 and for conducting key experiments to study its interaction with riboswitches.

Synthesis of this compound

An optimized, three-step protocol that avoids protecting groups and extensive purification can be used to synthesize preQ1 with a high yield and purity.

Protocol:

-

Synthesis of 2-chloro-3-cyanopropan-1-al: This intermediate is prepared from chloroacetonitrile and methyl formate.

-

Cyclocondensation to form preQ0: The synthesized 2-chloro-3-cyanopropan-1-al is reacted with 2,6-diaminopyrimidin-4(3H)-one in a cyclocondensation reaction to yield pre-queuosine0 (preQ0).

-

Hydrogenation to this compound: The nitrile group of preQ0 is reduced via hydrogenation under strongly acidic conditions and increased pressure (e.g., 30 bar). This step results in the nearly quantitative conversion to preQ1, which precipitates as the dihydrochloride salt and can be isolated by simple filtration.

Spectroscopic Analysis

Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra are recorded on a 300 or 500 MHz instrument. Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in ppm relative to a TMS standard.[4] These spectra are used to confirm the proton and carbon framework of the molecule.

-

-

UV-Visible Spectroscopy:

-

Mass Spectrometry (MS):

In Vitro Riboswitch Binding Assays

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Protocol:

-

RNA Immobilization:

-

Binding Analysis:

-

This compound solutions of varying concentrations (e.g., 12.5 nM to 400 nM) are prepared in a running buffer (e.g., 10 mM Na-HEPES pH 7.4, 0.10 M NaCl, 3 mM MgCl₂).[9]

-

The preQ1 solutions are injected over the sensor surface at a constant flow rate (e.g., 100 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer (e.g., 600 s).[9]

-

-

Regeneration:

-

The sensor surface is regenerated between cycles using a short injection of a denaturing solution (e.g., 3 M guanidine-HCl).[9]

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

Table 3: Kinetic and Affinity Data for preQ1 Binding to E. coli preQ1-I Riboswitch (SPR)

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | 66.1 x 10³ |

| k_off (s⁻¹) | 7.9 x 10⁻³ |

| K_D (nM) | 120 ± 6 |

(Data from a study on the E. coli preQ1-I riboswitch)

In Vivo Gene Regulation Assay

Reporter gene assays in a bacterial system can be used to assess the functionality of a preQ1 riboswitch in a cellular context.

Protocol:

-

Strain and Plasmid Construction:

-

Cell Culture and Induction:

-

The engineered E. coli strain is transformed with the reporter plasmid.

-

Cells are grown in a defined medium to a specific optical density.[12]

-

The culture is then treated with varying concentrations of this compound.

-

-

Reporter Gene Measurement:

-

After a suitable incubation period, the expression of the reporter gene is measured (e.g., fluorescence for GFP, luminescence for luciferase).[13]

-

-

Data Analysis:

-

The reporter gene expression levels are plotted against the concentration of preQ1 to determine the dose-response curve and the half-maximal effective concentration (EC₅₀).

-

X-ray Crystallography

Determining the three-dimensional structure of a preQ1-riboswitch complex provides invaluable insights into the molecular basis of ligand recognition.

Protocol:

-

RNA Preparation:

-

The preQ1 riboswitch RNA is prepared by in vitro transcription and purified by denaturing PAGE.[14]

-

-

Complex Formation:

-

Crystallization:

-

Structure Determination:

-

Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement or anomalous diffraction methods.

-

Conclusion

This compound is a vital tool for studying a fundamental gene regulatory mechanism in bacteria. Its well-defined chemical properties and the availability of robust experimental protocols make it an excellent model system for investigating RNA-ligand interactions. The detailed structural and functional understanding of the preQ1-riboswitch system opens avenues for the rational design of novel antibacterial agents that can disrupt this essential pathway. This guide provides a solid foundation for researchers and drug development professionals to explore the intricacies of this compound and its biological implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. ajptonline.com [ajptonline.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of preQ1 Dihydrochloride in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. Among the myriad of modifications, the synthesis and incorporation of queuosine (B110006) (Q), a hypermodified 7-deazaguanosine (B17050) nucleoside, is of particular interest due to its intricate biosynthetic pathway and significant biological roles. This technical guide provides an in-depth exploration of pre-queuosine1 (preQ1), a key intermediate in the queuosine pathway. We will detail its biosynthesis, enzymatic incorporation into tRNA, subsequent modifications, and the regulatory mechanisms that govern its cellular levels. This document also provides detailed experimental protocols for the analysis of preQ1-related tRNA modifications and summarizes key quantitative data to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.

Introduction: The Significance of Queuosine and its Precursor, preQ1

Transfer RNAs are not merely passive carriers of amino acids; they are active participants in protein synthesis, and their function is finely tuned by a vast array of over 100 distinct chemical modifications. These modifications, particularly in the anticodon loop, are crucial for maintaining the structural integrity of the tRNA, ensuring accurate codon recognition, and preventing frameshifting errors during translation.[1]

Queuosine (Q) is a universally conserved hypermodified nucleoside found at the wobble position (position 34) of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine, all of which possess a GUN anticodon sequence.[2][3] The presence of queuosine enhances translational fidelity and efficiency.[4] Unlike most tRNA modifications that occur on the nascent tRNA transcript, the pathway to queuosine is unique. It involves the de novo synthesis of a modified base precursor, 7-aminomethyl-7-deazaguanine, commonly known as pre-queuosine1 (preQ1).[1] This preQ1 base is then inserted into the tRNA, replacing a genetically encoded guanine (B1146940) in a transglycosylation reaction.[1]

Bacteria synthesize preQ1 de novo from GTP.[2][3] Eukaryotes, however, cannot synthesize the queuine (B138834) base (the nucleobase of queuosine) and must obtain it as a micronutrient from their diet or gut microflora, highlighting an interesting intersection between metabolism, the microbiome, and host cellular processes.[5] The central role of preQ1 as the final soluble metabolite before tRNA incorporation makes it a critical node in this pathway and a subject of intense research.

The Bacterial de Novo Biosynthesis of preQ1

In bacteria, the journey from Guanosine-5'-triphosphate (GTP) to preQ1 is a multi-step enzymatic cascade. This pathway is essential for providing the necessary precursor for queuosine modification.

-

GTP to preQ0: The pathway begins with GTP, which is converted through the action of several enzymes, including GTP cyclohydrolase I (FolE/Gch1), QueD, and QueE, into 7-carboxy-7-deazaguanine (B3361655) (CDG).[3][6] The enzyme QueC then catalyzes the formation of 7-cyano-7-deazaguanine (preQ0), the immediate precursor to preQ1.[6][7]

-

preQ0 to preQ1: The final step in the synthesis of the free base is the reduction of the nitrile group of preQ0 to a primary amine, yielding preQ1 (7-aminomethyl-7-deazaguanine). This biologically unprecedented four-electron reduction is catalyzed by the NADPH-dependent nitrile reductase, QueF.[8][9]

tRNA Modification Pathway: From preQ1 to Queuosine

Once synthesized, preQ1 is incorporated into tRNA and further modified to become the mature queuosine nucleoside.

-

Incorporation by tRNA-Guanine Transglycosylase (TGT): The enzyme tRNA-guanine transglycosylase (TGT), also known as queuine tRNA-ribosyltransferase, is responsible for inserting preQ1 into the wobble position of target tRNAs.[1][10] TGT catalyzes a base-exchange reaction, removing the encoded guanine at position 34 and inserting the preQ1 base.[10]

-

Conversion to Epoxyqueuosine (oQ): After its incorporation into the tRNA, the exocyclic amine of the preQ1 moiety is modified by S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA). This enzyme transfers a ribosyl group from S-adenosylmethionine (AdoMet) to form epoxyqueuosine (oQ).[1][11]

-

Final Reduction to Queuosine (Q): The final step is the reduction of epoxyqueuosine to queuosine. This reaction is catalyzed by the epoxyqueuosine reductase (QueG).[1]

Regulation of the Pathway: The preQ1 Riboswitch

To prevent the wasteful production of preQ1, many bacteria employ a sophisticated regulatory mechanism known as a riboswitch. The preQ1 riboswitch is a structured RNA element located in the 5'-untranslated region of mRNAs that code for proteins involved in preQ1 biosynthesis or transport.[12] When preQ1 binds to the riboswitch aptamer domain, it induces a conformational change in the RNA structure.[12] This change typically sequesters the ribosome-binding site (Shine-Dalgarno sequence) or forms a transcriptional terminator stem, leading to the downregulation of the downstream genes.[7][12] This feedback mechanism allows the cell to sense and respond to the intracellular concentration of preQ1, ensuring metabolic efficiency.

The Archaeal Archaeosine (B114985) Pathway: A Comparative View

Archaea possess a related but distinct tRNA modification called archaeosine (G+), which is also a 7-deazaguanine (B613801) derivative. While sharing the initial biosynthetic steps from GTP to preQ0 with bacteria, the archaeal pathway diverges.[13] In archaea, the preQ0 base is directly inserted into tRNA at position 15 in the D-loop by an archaeal TGT (ArcTGT).[13] This preQ0-modified tRNA is then converted to archaeosine by the enzyme archaeosine synthase (ArcS).[13] This highlights an evolutionary divergence where a common precursor is utilized for different modifications at different locations within the tRNA molecule.

Quantitative Data Summary

The following tables summarize key quantitative parameters for enzymes and molecular interactions within the preQ1 tRNA modification pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate(s) | KM (µM) | kcat (s-1) | Reference(s) |

| QueF | Bacillus subtilis | preQ0 | 0.237 ± 0.045 | 0.011 ± 0.0007 | [9][14] |

| NADPH | 19.2 ± 1.1 | [9][14] | |||

| QueF | Escherichia coli | preQ0 | < 1.5 | 0.1268 | [15] |

| NADPH | 6 - 36 | [15] | |||

| QueA | Escherichia coli | AdoMet | 101.4 | 0.042 | [11] |

| preQ1-tRNATyr | 1.5 | [11] | |||

| preQ1-minihelix | 37.7 | 0.245 | [11] |

Table 2: preQ1 Riboswitch Binding Affinities

| Riboswitch | Organism | Ligand | KD | Method | Reference(s) |

| preQ1-I | Thermoanaerobacter tengcongensis | preQ1 | 2.1 ± 0.3 nM | SPR | [16] |

| preQ0 | 35.1 ± 6.1 nM | SPR | [16] | ||

| preQ1 | 2.5 ± 1.0 nM (in Mn2+) | ITC | [17] | ||

| preQ1 | 8.1 ± 0.9 nM (in Mg2+) | ITC | [17] | ||

| preQ1-I | Bacillus subtilis | preQ1 | 50 nM | [18] | |

| preQ1 | 4.1 ± 0.6 nM | Fluorescence | [7] | ||

| preQ1-III | Faecalibacterium prausnitzii | preQ1 | 17.4 ± 5.7 nM | ITC | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of preQ1 and queuosine tRNA modifications.

tRNA Isolation for Modification Analysis

Objective: To isolate total tRNA from bacterial or yeast cells, suitable for subsequent modification analysis by HPLC or mass spectrometry.

Materials:

-

Cell pellet (from bacterial or yeast culture)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Isopropanol (B130326), ice-cold

-

Ethanol (70%), ice-cold

-

Nuclease-free water

-

DEAE-cellulose or similar anion-exchange chromatography matrix

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Perform lysis by a suitable method (e.g., bead beating for yeast, sonication for bacteria).

-

Phenol Extraction: Add an equal volume of acid phenol:chloroform and vortex vigorously. Centrifuge to separate the phases. The RNA will remain in the upper aqueous phase.[6][20]

-

Repeat Extraction: Carefully transfer the aqueous phase to a new tube and repeat the phenol:chloroform extraction to remove residual proteins.

-

Isopropanol Precipitation: Transfer the final aqueous phase to a new tube and add 1 volume of ice-cold isopropanol to precipitate the total nucleic acids. Incubate at -20°C for at least 1 hour.[20]

-

Pelleting and Washing: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the nucleic acids. Discard the supernatant, wash the pellet with 70% ice-cold ethanol, and centrifuge again.[6]

-

Separation of tRNA: Resuspend the air-dried pellet in a low-salt buffer. High molecular weight RNA (rRNA, mRNA) and DNA can be precipitated by adding a high concentration of salt (e.g., 1 M NaCl), leaving the smaller tRNAs in solution. Alternatively, use anion-exchange chromatography (e.g., DEAE column) to separate tRNA from other nucleic acids based on size.[6][21]

-

Final Precipitation: Precipitate the purified tRNA from the supernatant/eluate with ethanol. Wash, dry, and resuspend the final tRNA pellet in nuclease-free water.

-

Quantification: Determine the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio) or a Qubit fluorometer.

Analysis of tRNA Modifications by HPLC

Objective: To digest purified tRNA into individual nucleosides and quantify the levels of modified nucleosides, including queuosine.

Materials:

-

Purified total tRNA (5-50 µg)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

-

Digestion Buffer (e.g., 10 mM NH₄OAc, pH 5.3)

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector.

-

Mobile Phase Solvents (e.g., Solvent A: Ammonium phosphate (B84403) buffer; Solvent B: Acetonitrile/water mixture).[13]

Procedure:

-

tRNA Digestion:

-

In a microcentrifuge tube, combine 5-50 µg of purified tRNA with Nuclease P1 in the appropriate digestion buffer.[6][22]

-

Incubate at 37°C for 2-16 hours to digest the tRNA into 5'-mononucleotides.

-

Add alkaline phosphatase and adjust the buffer pH if necessary. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[22]

-

-

Sample Preparation: Centrifuge the digest to pellet any undigested material or enzyme. Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions.

-

Inject the prepared sample.

-

Run a gradient program, typically increasing the percentage of the organic solvent (Solvent B), to separate the nucleosides.

-

Monitor the elution profile at 254 nm or 260 nm using the PDA detector.

-

-

Quantification and Identification:

-

Identify nucleosides by comparing their retention times and UV-Vis spectra to those of known standards.

-

Quantify the amount of each nucleoside by integrating the area under the corresponding peak. The relative abundance of a modified nucleoside is calculated as a percentage of the total canonical nucleosides.

-

Mass Spectrometry (MS) for Modification Characterization

Objective: To precisely identify and quantify tRNA modifications using LC-MS/MS.

Materials:

-

Purified tRNA

-

Enzymes for digestion (as in HPLC protocol)

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Isolate and digest tRNA to single nucleosides as described in the HPLC protocol (7.2).[23]

-

LC Separation: The digested nucleoside mixture is first separated by liquid chromatography using a reverse-phase column, similar to the HPLC method. This step separates the complex mixture of nucleosides before they enter the mass spectrometer.[22]

-

MS Analysis:

-

The eluent from the LC is directed into the ESI source of the mass spectrometer, where the nucleosides are ionized.

-

The mass spectrometer is operated in a mode to detect the precise mass-to-charge (m/z) ratio of the parent ions corresponding to expected modified and unmodified nucleosides.

-

-

MS/MS Fragmentation (for identification):

-

For unambiguous identification, parent ions are selected and fragmented (e.g., by collision-induced dissociation).

-

The resulting fragmentation pattern, which is characteristic of the specific nucleoside structure (base + ribose), is analyzed to confirm the identity of the modification.

-

-

Quantification: Quantification is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by measuring the area of the extracted ion chromatogram for the specific m/z of each nucleoside on a high-resolution instrument.[22][23] This provides highly sensitive and specific quantification of each modification.

tRNA-Guanine Transglycosylase (TGT) Activity Assay

Objective: To measure the activity of TGT by monitoring the incorporation of a labeled preQ1 analog into a tRNA substrate.

Materials:

-

Purified TGT enzyme

-

tRNA substrate (e.g., in vitro transcribed tRNATyr)

-

Radiolabeled substrate (e.g., [³H]-preQ1 or a suitable analog)

-

Reaction Buffer (e.g., 50 mM HEPES or Bicine, pH ~8.0, 20 mM MgCl₂, 5 mM DTT)[24]

-

Trichloroacetic acid (TCA), 5% and 10%

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, tRNA substrate, and radiolabeled preQ1. Pre-incubate at 37°C.[24]

-

Initiate Reaction: Start the reaction by adding the purified TGT enzyme.

-

Time Points: At various time intervals, remove aliquots of the reaction mixture and quench the reaction. Quenching can be done by adding the aliquot to ice-cold 10% TCA.[25][26]

-

Precipitation and Filtration: Incubate the quenched reactions on ice for at least 30 minutes to allow the tRNA to precipitate. Collect the precipitated tRNA by vacuum filtration through a glass fiber filter. The small, unincorporated [³H]-preQ1 will pass through the filter.[24]

-

Washing: Wash the filters extensively with cold 5% TCA to remove any non-specifically bound radioactivity, followed by a wash with cold ethanol.[25][26]

-

Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity (counts per minute, CPM) against time to determine the initial reaction velocity. Kinetic parameters (KM, Vmax) can be determined by performing the assay at varying substrate concentrations.

Visualizations of Key Pathways and Workflows

Diagram 1: Bacterial Queuosine Biosynthesis Pathway

Caption: The bacterial de novo biosynthesis pathway of queuosine from GTP.

Diagram 2: preQ1 Riboswitch Translational Regulation

Caption: Mechanism of translational repression by a preQ1 riboswitch.

Diagram 3: General Workflow for tRNA Modification Analysis

Caption: A generalized experimental workflow for tRNA modification analysis.

References

- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRNA-guanine transglycosylase - Proteopedia, life in 3D [proteopedia.org]

- 11. tRNA modification by S-adenosylmethionine:tRNA ribosyltransferase-isomerase. Assay development and characterization of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 13. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 24. IDENTIFICATION OF THE RATE-DETERMINING STEP OF tRNA-GUANINE TRANSGLYCOSYLASE FROM E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azadyne.com [azadyne.com]

- 26. academic.oup.com [academic.oup.com]

The Crucial Role of preQ1 Dihydrochloride in the Biosynthesis of Queuosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs, plays a critical role in translational fidelity and efficiency. Its biosynthesis is a complex enzymatic pathway that is absent in higher eukaryotes, making it an attractive target for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the biosynthesis of queuosine, with a particular focus on the pivotal role of its precursor, 7-aminomethyl-7-deazaguanine, commonly available as preQ1 dihydrochloride (B599025). We will detail the enzymatic cascade that transforms preQ1 into queuosine within the tRNA molecule, present relevant quantitative data, and provide comprehensive experimental protocols for key steps in this pathway. Furthermore, this guide will feature visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular processes involved.

Introduction

Queuosine is a 7-deazaguanosine (B17050) derivative that occupies the wobble position (position 34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine in most bacteria and eukaryotes.[1] This modification enhances the accuracy of codon recognition and prevents frameshifting during protein synthesis.[2] Unlike bacteria, which can synthesize queuosine de novo, eukaryotes rely on salvaging queuine (B138834) (the base of queuosine) from their diet and gut microbiota.[2] The bacterial-exclusive synthesis of preQ1, a key intermediate, makes the enzymes in this pathway promising targets for the development of new antibiotics.[3]

The biosynthesis of queuosine begins with guanosine (B1672433) triphosphate (GTP) and proceeds through several enzymatic steps to produce preQ1.[4] This precursor is then incorporated into the target tRNA in a transglycosylation reaction catalyzed by tRNA-guanine transglycosylase (TGT).[1] Subsequent enzymatic modifications of the preQ1-tRNA adduct lead to the final queuosine-modified tRNA. The entire process is tightly regulated, in many bacteria by a preQ1-responsive riboswitch located in the 5' untranslated region of the mRNA encoding the biosynthetic enzymes.[2]

This guide will provide a detailed technical overview of the conversion of preQ1 dihydrochloride to queuosine, offering valuable information for researchers studying tRNA modification, protein synthesis, and those engaged in the discovery of novel antibacterial agents.

The Biosynthetic Pathway from preQ1 to Queuosine

The conversion of preQ1 to queuosine within the tRNA molecule is a two-step enzymatic process in many bacteria, following the initial incorporation of preQ1 into the tRNA by tRNA-guanine transglycosylase (TGT).

Step 1: Incorporation of preQ1 into tRNA

The enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine (B1146940) at the wobble position of the target tRNA with preQ1. This reaction is a crucial control point in the pathway.

Step 2: Maturation of preQ1-tRNA to Queuosine-tRNA

Once incorporated into the tRNA, the preQ1 moiety is further modified by two enzymes:

-

QueA (S-adenosylmethionine:tRNA ribosyltransferase-isomerase): This enzyme utilizes S-adenosylmethionine (SAM) to transfer a ribosyl group to the aminomethyl side chain of preQ1, forming epoxyqueuosine (oQ).

-

QueG (epoxyqueuosine reductase): This enzyme, often a cobalamin-dependent protein, catalyzes the reduction of the epoxide ring of oQ to form the final cyclopentenediol ring of queuosine.

Below is a diagram illustrating this biosynthetic cascade.

Quantitative Data

This section summarizes key quantitative data related to the interaction of preQ1 with its regulatory elements and the synthesis of queuosine.

Table 1: Binding Affinities of preQ1 to Riboswitches

| Riboswitch Source Organism | Ligand | Apparent Dissociation Constant (KD) | Method |

| Thermoanaerobacter tengcongensis | preQ1 | 2.1 ± 0.3 nM | Surface Plasmon Resonance |

| Thermoanaerobacter tengcongensis | preQ0 | 35.1 ± 6.1 nM | Surface Plasmon Resonance |

| Bacillus subtilis | preQ1 | 4.1 ± 0.6 nM | Fluorescence Titration |

| Staphylococcus saprophyticus | Synthetic Ligand 4 | 21.9 ± 2.25 µM | Fluorescence Intensity Assay |

| Thermoanaerobacter tengcongensis | Synthetic Ligand 4 | 29.0 ± 2.4 µM | Fluorescence Intensity Assay |

| Fusobacterium nucleatum | preQ1 | 0.28 ± 0.05 µM | Microscale Thermophoresis |

| Bacillus subtilis | preQ1 | 50 nM | Not specified |

| Faecalibacterium prausnitzii (WT) | preQ1 | 17.4 ± 5.7 nM | Isothermal Titration Calorimetry |

| Faecalibacterium prausnitzii (A52G mutant) | preQ1 | 9.8 ± 2.0 nM | Isothermal Titration Calorimetry |

| Faecalibacterium prausnitzii (A84G mutant) | preQ1 | 27.4 ± 7.4 nM | Isothermal Titration Calorimetry |

Table 2: Chemical Synthesis and Cellular Concentrations

| Parameter | Value | Organism/Conditions | Method |

| Chemical Synthesis | |||

| Overall yield of preQ1 | 43% | Three-step protocol | Chemical Synthesis |

| Cellular Concentrations | |||

| Queuine for quantitative tRNAHis modification | 20 nM | HeLa cells | APB gel northern blot |

| Queuine for quantitative tRNAHis modification | 200 nM | HCT116 cells | APB gel northern blot |

| Plasma Queuine Concentration (male volunteers) | 0.0068 µM (mean) | Human | LC-MS/MS |

| Plasma Queuine Concentration (female volunteers) | 0.0080 µM (mean) | Human | LC-MS/MS |

| Plasma Queuosine Concentration | Not detected | Human | LC-MS/MS |

| Enzyme Kinetics | |||

| Km (guanine) for murine TGT | 1.8 µM | Mus musculus | Radiochemical assay |

| Km (tRNATyr) for murine TGT | 2.0 µM | Mus musculus | Radiochemical assay |

| Km (guanine) for human TGT | 0.41 µM | Homo sapiens | Not specified |

| Km (tRNATyr) for human TGT | 0.34 µM | Homo sapiens | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of queuosine.

Chemical Synthesis of this compound

An optimized three-step protocol can provide preQ1 in a 43% overall yield with over 98% purity. The synthesis is based on the cyclocondensation reaction between 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one to yield preQ0. The critical step is the reduction of the nitrile group of preQ0 to the aminomethyl group of preQ1.

Protocol:

-

Synthesis of preQ0: React 2-chloro-3-cyanopropan-1-al with 2,6-diaminopyrimidin-4(3H)-one.

-

Reduction of preQ0 to preQ1: The reduction of the nitrile moiety is achieved by hydrogenation under strongly acidic protic conditions at an elevated pressure (30 bar).

-

Isolation: The resulting this compound can be isolated by simple filtration.

Enzymatic Synthesis of Queuosine-tRNA in vitro

This protocol describes the reconstitution of the queuosine biosynthesis pathway starting from preQ1-modified tRNA.

Materials:

-

Purified preQ1-modified tRNA

-

Purified QueA enzyme

-

Purified QueG enzyme

-

S-adenosylmethionine (SAM)

-

Cobalamin (if QueG is cobalamin-dependent)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

NADPH (for some QueG variants)

Protocol:

-

QueA Reaction:

-

In a reaction tube, combine preQ1-tRNA, purified QueA, and SAM in the reaction buffer.

-

Incubate at the optimal temperature for QueA activity (e.g., 37°C) for a specified time.

-

The product of this reaction is epoxyqueuosine-tRNA (oQ-tRNA).

-

-

QueG Reaction:

-

To the reaction mixture containing oQ-tRNA, add purified QueG and its required cofactors (e.g., cobalamin, NADPH).

-

Incubate at the optimal temperature for QueG activity.

-

-

Analysis:

-

The final product, queuosine-tRNA (Q-tRNA), can be purified and analyzed by methods such as LC-MS/MS or specific gel electrophoresis techniques (e.g., APB gels).[1]

-

Quantification of preQ1 and Queuosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of preQ1 and queuosine in biological samples.

Protocol:

-

Sample Preparation:

-

Isolate total RNA or small RNA from cells or tissues.

-

Hydrolyze the RNA to nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture into an LC-MS/MS system.

-

Separate the nucleosides by reverse-phase liquid chromatography.

-

Detect and quantify preQ1 and queuosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.

-

The following diagram outlines a general workflow for the quantification of queuosine-modified tRNA.

Conclusion and Future Directions

This compound is a central precursor in the bacterial biosynthesis of the vital tRNA modification, queuosine. The enzymatic pathway that converts preQ1 to queuosine is a validated target for the development of novel antibacterial drugs. This technical guide has provided a comprehensive overview of this pathway, including quantitative data and detailed experimental protocols, to aid researchers in this field.

Future research will likely focus on the high-resolution structural characterization of the enzymes involved, particularly in complex with their tRNA substrates and intermediates. Such studies will provide invaluable insights for the rational design of potent and specific inhibitors. Furthermore, the development of high-throughput screening assays for inhibitors of the queuosine biosynthesis pathway will be crucial for accelerating drug discovery efforts. The continued exploration of the biological roles of queuosine in both bacteria and eukaryotes will undoubtedly uncover new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Mechanism of preQ1 Riboswitch Regulation by its Ligand

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preQ1 riboswitch, detailing its regulatory mechanisms, the quantitative biophysical parameters governing its function, and the experimental protocols used for its study.

Introduction to the preQ1 Riboswitch

Riboswitches are structured non-coding RNA elements, predominantly found in the 5'-untranslated regions (5'-UTRs) of bacterial messenger RNAs (mRNAs), that regulate gene expression in response to binding specific small molecule metabolites.[1][2][3] The pre-queuosine1 (preQ1) riboswitch is a distinct class of these regulators that senses preQ1 (7-aminomethyl-7-deazaguanine), a precursor in the biosynthesis of queuosine (B110006) (Q).[4][5] Queuosine is a hypermodified nucleoside found in the anticodon wobble position of certain tRNAs, where it is crucial for translational fidelity.[5][6][7] Due to its prevalence in bacteria and its role in regulating an essential metabolic pathway, the preQ1 riboswitch is an attractive target for the development of novel antibacterial agents.[5][8]

The preQ1 riboswitch family is categorized into three main classes (preQ1-I, preQ1-II, and preQ1-III) based on structural and sequence differences.[1][4] The preQ1-I class is notable for having one of the smallest known natural aptamers (ligand-binding domains), often as short as 34 nucleotides.[4][5][7] Despite their diversity, all classes function by undergoing a significant conformational change upon ligand binding, which ultimately modulates the expression of downstream genes.[1][4]

Core Mechanism of Ligand-Mediated Regulation

The regulatory action of the preQ1 riboswitch is predicated on a ligand-induced conformational change that toggles the genetic switch between an "ON" and "OFF" state.[4][9] This is primarily achieved through two distinct mechanisms: transcription attenuation and inhibition of translation initiation.[4]

2.1. Conformational Change: The H-Type Pseudoknot

In the absence of its ligand, the preQ1 riboswitch aptamer exists in a dynamic, partially folded state.[3][4][5] Single-molecule Förster Resonance Energy Transfer (smFRET) studies have shown this apo-state to be an ensemble of conformations, including a major "pre-folded" state and a minor, more compact state.[3][5]

Upon binding preQ1, the aptamer domain undergoes a significant structural rearrangement, folding into a highly compact H-type pseudoknot.[4][5][7] This structure is characterized by two helical stems (P1 and P2) and three loop regions (L1, L2, and L3).[4][7] The preQ1 ligand is buried within the core of this pseudoknot, stabilized by a network of hydrogen bonds and stacking interactions with conserved nucleotides.[4][7][10] This ligand-induced folding is the critical event that transmits the regulatory signal to the downstream expression platform.

2.2. Transcriptional Attenuation

In transcriptionally-regulating preQ1 riboswitches, such as the one found in Bacillus subtilis (Bsu), the expression platform contains sequences that can form one of two mutually exclusive secondary structures: an anti-terminator hairpin or an intrinsic terminator hairpin.[4][7]

-

"ON" State (Low preQ1): In the absence or at low concentrations of preQ1, the riboswitch is in its partially folded state. This allows the nascent RNA to form the anti-terminator structure, which prevents the formation of the downstream terminator hairpin. The RNA polymerase can then proceed with transcription of the full-length mRNA.[7]

-

"OFF" State (High preQ1): When preQ1 binds to the aptamer, it stabilizes the pseudoknot structure. This conformational change promotes the formation of the intrinsic terminator hairpin in the expression platform.[4][7] This structure, typically a stable stem-loop followed by a U-rich tract, signals the RNA polymerase to halt transcription prematurely, thus turning gene expression "OFF".[11]

2.3. Translational Inhibition

Translational regulation is common for preQ1-I, -II, and -III riboswitches and relies on controlling ribosome access to the Shine-Dalgarno (SD) sequence, the ribosome binding site (RBS) on the mRNA.[2][4][10]

-

"ON" State (Low preQ1): Without the ligand, the SD sequence is typically accessible, allowing the 30S ribosomal subunit to bind and initiate translation.[4][12]

-

"OFF" State (High preQ1): Ligand binding induces the formation of the pseudoknot, which directly sequesters all or part of the SD sequence within the P2 stem of the aptamer domain.[4][10][13] This structural change blocks the RBS, preventing ribosome binding and thereby inhibiting translation initiation.[4][12]

Caption: General mechanism of preQ1 riboswitch gene regulation.

Quantitative Analysis of Ligand Interaction

The function of the preQ1 riboswitch is governed by the thermodynamics and kinetics of its interaction with the preQ1 ligand. Various biophysical techniques have been employed to quantify these parameters.

Table 1: Ligand Binding Affinities for preQ1 Riboswitches

| Riboswitch Aptamer | Ligand | Method | Dissociation Constant (KD) | Reference |

| B. subtilis (Bsu) preQ1-I | preQ1 | Equilibrium Dialysis | ~20 nM | [7] |

| B. subtilis (Bsu) preQ1-I | preQ1 | Isothermal Titration (ITC) | 4.1 ± 0.6 nM | [1] |

| T. tengcongensis (Tte) preQ1-I | preQ1 | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [14] |

| T. tengcongensis (Tte) preQ1-I | preQ0 | Surface Plasmon Resonance | 35.1 ± 6.1 nM | [14] |

| T. tengcongensis (Tte) preQ1-I | Cmpd 4 | Fluorescence Intensity Assay | 29.0 ± 2.4 µM | [1] |

| S. saprophyticus (Ssa) preQ1-I | Cmpd 4 | Fluorescence Intensity Assay | 21.9 ± 2.2 µM | [1] |

| F. nucleatum (Fnu) preQ1-I | preQ1 | Fluorescence Spectroscopy | 283 nM | [5] |

| preQ1-I Type III (Wild Type) | preQ1 | Isothermal Titration (ITC) | 71.9 nM (KA = 1.39 x 107 M-1) | [15] |

Table 2: Thermodynamic Parameters of preQ1 Binding

| Riboswitch Aptamer | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) | Reference |

| preQ1-I Type III (Wild Type) | ITC | -9.7 | -25.4 | 15.7 | 0.93 | [15] |

Table 3: Single-Molecule FRET Conformational States

| Riboswitch Aptamer | Condition | State | FRET Efficiency | Population | Reference |

| B. subtilis (Bsu) preQ1-I | Ligand-free | Pre-folded | ~0.72 | ~91% | [3] |

| Folded-like | ~0.89 | ~9% | [3] | ||

| T. tengcongensis (Tte) preQ1-I | Ligand-free | Pre-folded | ~0.70 | ~89% | [3] |

| Folded-like | ~0.90 | ~11% | [3] |

Key Experimental Methodologies

Understanding the preQ1 riboswitch mechanism has been made possible by a suite of powerful biophysical and biochemical techniques.

4.1. In-line Probing

In-line probing is a technique that assesses RNA structure by measuring the rate of spontaneous phosphodiester bond cleavage.[16] Unstructured or flexible regions of the RNA are more susceptible to cleavage than regions constrained by base-pairing or tertiary interactions. The binding of a ligand like preQ1 stabilizes specific structures, leading to a distinct pattern of protection from cleavage that can be visualized by gel electrophoresis.[16]

Detailed Protocol:

-

RNA Preparation: Synthesize the RNA of interest, typically via in vitro transcription, and 5'-end label it with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Reaction Setup: Incubate the radiolabeled RNA (~0.1-1 nM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence of varying concentrations of the preQ1 ligand. Include a no-ligand control.

-

Incubation: Allow the reactions to incubate at room temperature for a period of 24-72 hours to permit spontaneous cleavage.

-

Analysis: Stop the reactions and resolve the RNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the cleavage patterns using a phosphorimager. Regions of the RNA that become structured upon ligand binding will show decreased cleavage (protection) compared to the no-ligand control. The dissociation constant (KD) can be estimated by plotting the degree of protection against the ligand concentration.

4.2. Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

SHAPE-MaP provides single-nucleotide resolution information about RNA structure and flexibility, both in vitro and in vivo.[17] The method uses a chemical probe that preferentially acylates the 2'-hydroxyl group of flexible or single-stranded nucleotides.[1][17][18] These modifications can be detected as "mutations" during reverse transcription, and their frequency is proportional to the nucleotide's flexibility.

Detailed Protocol:

-

RNA Treatment: Incubate the target RNA (or treat live cells) with a SHAPE reagent (e.g., 1M7, NAI). Perform a no-reagent control in parallel.

-

RNA Purification: Extract and purify the modified RNA.

-

Reverse Transcription: Perform reverse transcription using a primer specific to the RNA of interest. The reverse transcriptase often misincorporates a nucleotide at the site of a 2'-hydroxyl adduct.

-

Library Preparation & Sequencing: Prepare the resulting cDNA for next-generation sequencing.

-

Data Analysis: Align sequencing reads to the reference sequence and quantify the mutation rates at each nucleotide position. Normalize the reactivity of the reagent-treated sample by subtracting the background mutation rate from the no-reagent control.

-

Structural Modeling: Use the normalized SHAPE reactivities as constraints to predict the secondary structure of the RNA in the absence and presence of preQ1, revealing ligand-induced conformational changes.[1][19]

Caption: Workflow for SHAPE-MaP analysis of riboswitch structure.

4.3. Single-Molecule FRET (smFRET)

smFRET is a powerful technique for observing the conformational dynamics of individual biomolecules in real-time.[3][5] By labeling the riboswitch with a donor and an acceptor fluorophore, the distance between the labeled points can be monitored. A change in this distance, reflected as a change in FRET efficiency, reports on the folding and unfolding of the RNA as it transitions between different conformational states.

Detailed Protocol:

-

RNA Labeling: Synthesize the riboswitch RNA with specific modifications for fluorophore attachment (e.g., an amino-allyl uridine). Covalently attach donor (e.g., Cy3 or Dy547) and acceptor (e.g., Cy5) dyes to the designated sites.[3]

-

Surface Immobilization: Immobilize the dual-labeled RNA molecules onto a passivated microscope slide, typically via a biotin-streptavidin linkage, at a density that allows for the observation of single molecules.[3]

-

Data Acquisition: Use Total Internal Reflection Fluorescence (TIRF) microscopy to excite the donor fluorophore. Record the fluorescence emission from both the donor and acceptor dyes over time using a sensitive camera.

-

Data Analysis: For each molecule, calculate the FRET efficiency (EFRET) over time. Generate FRET histograms by pooling data from many molecules to reveal the populations of different conformational states (e.g., low-FRET unfolded, high-FRET folded).[3][20]

-

Ligand Titration: Perform experiments at various preQ1 concentrations to observe how the ligand shifts the conformational equilibrium and alters the kinetics of transition between states.[3][21]

Caption: Workflow for smFRET analysis of riboswitch dynamics.

Implications for Drug Development

The essential role of the queuosine pathway in many pathogenic bacteria and the absence of this pathway in humans make the preQ1 riboswitch an excellent target for novel antibiotics.[2][5][8] The detailed structural and mechanistic understanding of this riboswitch provides a solid foundation for structure-based drug design.

Synthetic ligands that mimic preQ1 could be developed to bind to the riboswitch and lock it in the "OFF" state, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition.[1][5] The small and highly structured nature of the preQ1 aptamer's binding pocket offers an opportunity to design small molecules with high affinity and specificity, potentially reducing off-target effects.[1][10] The experimental protocols detailed herein are critical tools for screening compound libraries, validating target engagement, and optimizing lead compounds in the development of riboswitch-targeting therapeutics.[1][17]

References

- 1. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 5. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Cocrystal structure of a class-I preQ1 riboswitch reveals a pseudoknot recognizing an essential hypermodified nucleobase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 10. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prospects for Riboswitch Discovery and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The Structural Basis for Recognition of the PreQ0 Metabolite by an Unusually Small Riboswitch Aptamer Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Pre-Queuosine1 (preQ1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs in bacteria and eukaryotes. The presence of queuosine is vital for translational fidelity and efficiency. While bacteria synthesize preQ1 de novo, eukaryotes rely on its uptake from dietary sources and the gut microbiome, making the preQ1 biosynthetic pathway an attractive target for novel antimicrobial drug development. This guide provides a comprehensive overview of the natural distribution of preQ1, its detailed biosynthetic pathway, and the experimental methodologies used for its study.

Natural Occurrence of preQ1

PreQ1 is primarily a bacterial metabolite. Its distribution is intrinsically linked to the distribution of its downstream product, queuosine.

-